REACTION_CXSMILES
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[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][N:6]2[C:9](=[O:20])[N:10]([CH2:12][O:13][CH2:14][CH2:15][Si:16]([CH3:19])([CH3:18])[CH3:17])[N:11]=[C:5]2[C:4]=1[O:21][CH3:22]>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH3:22][O:21][C:4]1[C:5]2[N:6]([C:9](=[O:20])[N:10]([CH2:12][O:13][CH2:14][CH2:15][Si:16]([CH3:19])([CH3:18])[CH3:17])[N:11]=2)[CH:7]=[CH:8][C:3]=1[CH:2]=[O:1] |f:2.3.4|
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Name
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7-hydroxymethyl-8-methoxy-2-(2-trimethylsilanyl-ethoxymethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Quantity
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1.23 g
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Type
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reactant
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Smiles
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OCC1=C(C=2N(C=C1)C(N(N2)COCC[Si](C)(C)C)=O)OC
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
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Quantity
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3.3 g
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Type
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catalyst
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Smiles
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[O-2].[O-2].[Mn+4]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the reaction mixture was filtered through Celite®
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Type
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CUSTOM
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Details
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The filtrate was evaporated to dryness
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Reaction Time |
16 h |
Name
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|
Type
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product
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Smiles
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COC=1C=2N(C=CC1C=O)C(N(N2)COCC[Si](C)(C)C)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.15 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |